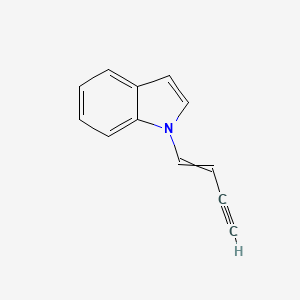![molecular formula C18H11BrO3 B14535890 12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- CAS No. 62256-44-4](/img/structure/B14535890.png)
12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the Ullmann condensation, where 3-hydroxy-4-picoline reacts with bromobenzene to form 3-phenoxy-4-picoline. This intermediate undergoes further oxidation and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine and methoxy groups.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential as a therapeutic agent is explored in drug discovery and development.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase I, affecting DNA replication and cell division . The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
12H-Benzo[a]xanthen-12-one: The parent compound without the bromine and methoxy groups.
4-Bromo-12-methyl-benzo[a]anthracene: A structurally related compound with different substituents.
9H-xanthen-9-one: Another xanthone derivative with distinct properties.
Uniqueness
12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy- stands out due to the presence of both bromine and methoxy groups, which confer unique chemical and biological properties
Properties
CAS No. |
62256-44-4 |
|---|---|
Molecular Formula |
C18H11BrO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4-bromo-3-methoxybenzo[a]xanthen-12-one |
InChI |
InChI=1S/C18H11BrO3/c1-21-15-9-6-10-11(17(15)19)7-8-14-16(10)18(20)12-4-2-3-5-13(12)22-14/h2-9H,1H3 |
InChI Key |
DEOOGOYWSUXRMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C2)OC4=CC=CC=C4C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


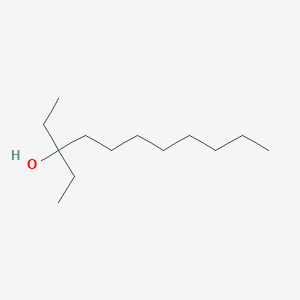
![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
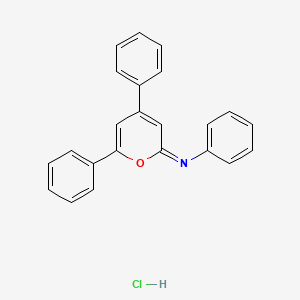
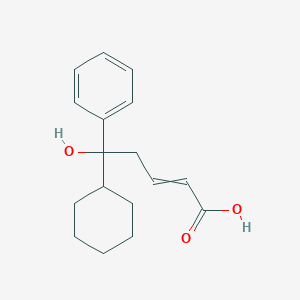
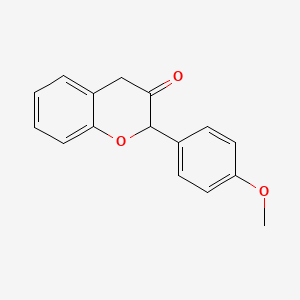
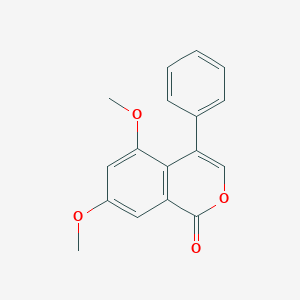
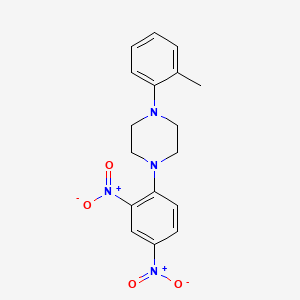
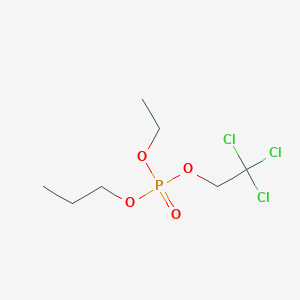
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
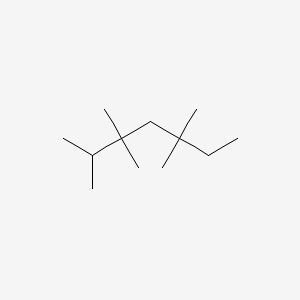
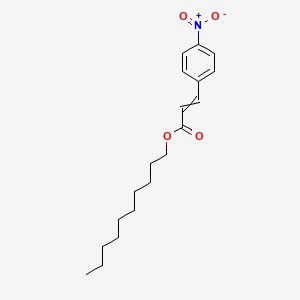
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)
